molecular formula C6H9Cl2IN2 B2687789 (2-Iodopyridin-3-yl)methanamine;dihydrochloride CAS No. 2551117-06-5

(2-Iodopyridin-3-yl)methanamine;dihydrochloride

Cat. No.: B2687789
CAS No.: 2551117-06-5
M. Wt: 306.96
InChI Key: RDWUPJFKSWOUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodopyridin-3-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C6H9Cl2IN2. It is a derivative of pyridine, where an iodine atom is substituted at the second position and a methanamine group is attached at the third position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-iodopyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the production of (2-Iodopyridin-3-yl)methanamine;dihydrochloride may involve large-scale iodination reactions using iodine and pyridine derivatives, followed by purification processes such as crystallization or recrystallization to obtain the pure compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Iodopyridin-3-yl)methanamine;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodopyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biological pathways, depending on its structure and the nature of the target. The iodine atom and methanamine group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    3-Iodopyridine: Similar in structure but lacks the methanamine group.

    2-Iodopyridine: Similar in structure but lacks the methanamine group.

    (2-Bromopyridin-3-yl)methanamine: Similar but with a bromine atom instead of iodine.

Uniqueness: (2-Iodopyridin-3-yl)methanamine;dihydrochloride is unique due to the presence of both the iodine atom and the methanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-iodopyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWUPJFKSWOUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.